molecular formula C21H24ClN7 B3500231 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B3500231
M. Wt: 409.9 g/mol
InChI Key: XMNMAQZUUYFXJQ-UHFFFAOYSA-N
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Description

This compound (CAS: 774559-58-9) is a 1,3,5-triazine derivative featuring a piperazine ring substituted with a 3-chlorophenyl group and an N-(3-methylphenyl) amine substituent. Its molecular formula is C22H26ClN7 (MW: 423.9 g/mol), with a triazine core functionalized at the 6-position by a piperazinylmethyl group and at the 2,4-positions by diamino groups.

Properties

IUPAC Name

6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7/c1-15-4-2-6-17(12-15)24-21-26-19(25-20(23)27-21)14-28-8-10-29(11-9-28)18-7-3-5-16(22)13-18/h2-7,12-13H,8-11,14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNMAQZUUYFXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the triazine ring.

    Substitution with Phenyl Groups: The final step involves the substitution of the triazine ring with 3-chlorophenyl and 3-methylphenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, where reaction parameters such as temperature, pressure, and solvent choice are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazine oxides, while reduction may produce triazine amines.

Scientific Research Applications

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to active sites and altering enzyme activity. This inhibition can disrupt critical metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 1,3,5-triazine-2,4-diamines with piperazine-based substitutions. Key analogues include:

Compound Name Substituents (Piperazine/Triazine) Molecular Weight (g/mol) XLogP3 Biological Activity/Notes Reference
6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine 3-ClPh-piperazine, 3-MePh 423.9 4.3 Potential CNS activity; high lipophilicity aids blood-brain barrier penetration
6-[(4-Phenylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine Ph-piperazine, 4-MePh 375.48 3.8 Lower lipophilicity; reduced receptor affinity compared to 3-ClPh analogues
6-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine 4-MeOPh-piperazine, 3-MePh 409.47 3.5 Enhanced solubility due to methoxy group; moderate anti-schistosomiasis activity
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine Bn-piperazine, 3-Cl-2-MePh 427.0 4.7 Increased steric bulk; potential for dual receptor modulation (e.g., D2/5-HT1A)

Key Findings

Synthetic Routes : Most analogues are synthesized via nucleophilic substitution of a chloromethyl-triazine intermediate (e.g., 6-(chloromethyl)-N-aryl-1,3,5-triazine-2,4-diamine) with piperazine derivatives, as seen in and .

Biological Activity :

  • Piperazine-triazine hybrids exhibit broad anti-parasitic activity. For example, 6-(piperazin-1-yl)-1,3,5-triazine derivatives demonstrated anti-schistosomiasis activity (IC50: 1–10 µM) in vitro, with substituents like 3-chlorophenyl enhancing potency .
  • The 3-methylphenyl group in the target compound may improve metabolic stability compared to analogues with electron-withdrawing groups (e.g., nitro or trifluoromethyl) .

Methoxy or hydroxyl groups (e.g., 4-MeOPh) lower XLogP3 (< 4) and improve solubility, critical for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

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